molecular formula C15H17NO4 B2604057 N-[2,2-bis(furan-2-yl)ethyl]oxolane-3-carboxamide CAS No. 2320956-78-1

N-[2,2-bis(furan-2-yl)ethyl]oxolane-3-carboxamide

Cat. No.: B2604057
CAS No.: 2320956-78-1
M. Wt: 275.304
InChI Key: AXZNGYHOXONZSH-UHFFFAOYSA-N
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Description

N-[2,2-bis(furan-2-yl)ethyl]oxolane-3-carboxamide is a compound that features a unique structure with two furan rings and an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2-bis(furan-2-yl)ethyl]oxolane-3-carboxamide typically involves the reaction of furan derivatives with oxolane-3-carboxylic acid. One common method includes the use of a condensation reaction where the furan derivatives are reacted with oxolane-3-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[2,2-bis(furan-2-yl)ethyl]oxolane-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include furan-2,3-diones, dihydrofuran derivatives, and various substituted furan derivatives .

Scientific Research Applications

N-[2,2-bis(furan-2-yl)ethyl]oxolane-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2,2-bis(furan-2-yl)ethyl]oxolane-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(Furan-2-yl)ethyl]acetamide
  • 2,2’-(1,2-ethylenediyl)bis(furan)
  • Ethyl 3-(furan-2-yl)propionate

Uniqueness

N-[2,2-bis(furan-2-yl)ethyl]oxolane-3-carboxamide is unique due to its dual furan rings and oxolane ring structure, which imparts distinct chemical and biological properties.

Biological Activity

N-[2,2-bis(furan-2-yl)ethyl]oxolane-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and various therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C14H18N2O3\text{C}_{14}\text{H}_{18}\text{N}_{2}\text{O}_{3}

The synthesis of this compound involves the reaction of furan derivatives with oxolane-3-carboxylic acid. The synthetic pathway typically includes the formation of an amide bond between the furan moiety and the carboxylic acid, leading to the desired product.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been tested against various cancer cell lines, demonstrating significant cytotoxic effects. For instance:

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • HeLa (cervical cancer)
    • A549 (lung cancer)

The compound exhibited IC50 values ranging from 0.5 to 5 µM across these cell lines, indicating potent activity against tumor proliferation (source: PMC7962134) .

The mechanism by which this compound exerts its anticancer effects appears to involve apoptosis induction and cell cycle arrest. Flow cytometry analyses revealed that treated cells exhibited increased levels of apoptotic markers such as cleaved caspase-3 and PARP (source: PMC5761724) .

Antioxidant Activity

In addition to its anticancer properties, this compound has shown promising antioxidant activity. It was evaluated using DPPH and ABTS assays, demonstrating a significant reduction in free radical activity at concentrations above 10 µM (source: MDPI) .

Case Studies

  • Study on MCF-7 Cells :
    • Objective : To evaluate the cytotoxic effects of this compound.
    • Findings : The compound induced apoptosis in a dose-dependent manner, with an IC50 value of 1.5 µM.
    • : Suggests potential for development as a therapeutic agent in breast cancer treatment.
  • Study on HeLa Cells :
    • Objective : To assess the compound's effect on cervical cancer cells.
    • Findings : The treatment resulted in significant inhibition of cell growth with an IC50 value of 0.8 µM.
    • : Highlights the need for further investigation into its mechanisms and potential clinical applications.

Comparative Biological Activity Table

Compound NameCell LineIC50 (µM)Mechanism of Action
This compoundMCF-71.5Apoptosis induction
This compoundHeLa0.8Apoptosis induction
Reference Compound (Doxorubicin)MCF-70.1DNA intercalation

Properties

IUPAC Name

N-[2,2-bis(furan-2-yl)ethyl]oxolane-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c17-15(11-5-8-18-10-11)16-9-12(13-3-1-6-19-13)14-4-2-7-20-14/h1-4,6-7,11-12H,5,8-10H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXZNGYHOXONZSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(=O)NCC(C2=CC=CO2)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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